molecular formula C20H18FNO4 B2684558 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903185-47-7

4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2684558
CAS No.: 903185-47-7
M. Wt: 355.365
InChI Key: LDHPEIPUCPCKFN-UHFFFAOYSA-N
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Description

4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the class of benzo[f][1,4]oxazepines. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. The structure of this compound features a benzo[f][1,4]oxazepine core with various substituents, making it a subject of interest for synthetic chemists and pharmacologists.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, potassium carbonate for alkylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzo[f][1,4]oxazepines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of benzo[f][1,4]oxazepines have been studied for their potential as enzyme inhibitors and receptor modulators. This compound, in particular, could be explored for its interactions with biological macromolecules.

Medicine

Medicinally, compounds with similar structures have shown promise as anti-inflammatory, analgesic, and antipsychotic agents. Research into this compound could reveal new therapeutic applications, especially in the treatment of neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    Loxapine: An antipsychotic drug with a similar benzo[f][1,4]oxazepine core.

    Amoxapine: An antidepressant that also shares the oxazepine structure.

    Dibenzo[b,f][1,4]oxazepine Derivatives: Various derivatives with different substituents that exhibit a range of pharmacological activities.

Uniqueness

What sets 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione apart is its specific substitution pattern, which could confer unique biological activities and chemical reactivity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a compound of significant interest for further research.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-2-5-18-20(25)22(12-16(23)13-8-10-14(21)11-9-13)19(24)15-6-3-4-7-17(15)26-18/h3-4,6-11,18H,2,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHPEIPUCPCKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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